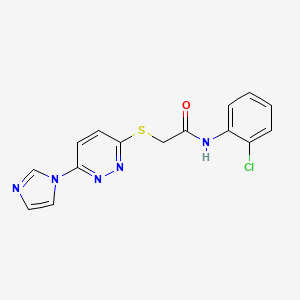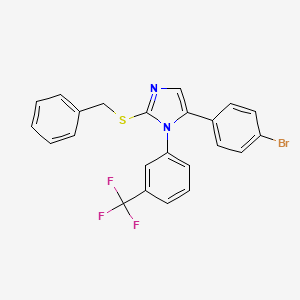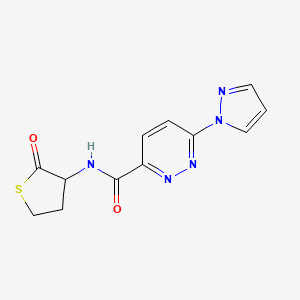
3-((2,5-dimethylbenzyl)thio)-1-(3-methylbenzyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,5-dimethylbenzyl)thio)-1-(3-methylbenzyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a unique structure with two benzyl groups and a thioether linkage, making it an interesting subject for chemical and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,5-dimethylbenzyl)thio)-1-(3-methylbenzyl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of Benzyl Groups: The benzyl groups can be introduced through Friedel-Crafts alkylation, where benzyl chloride reacts with the indole in the presence of a Lewis acid catalyst like aluminum chloride.
Thioether Formation: The thioether linkage is formed by reacting the benzylated indole with 2,5-dimethylbenzyl mercaptan under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the aromatic rings or the thioether linkage, potentially yielding dihydro derivatives or thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl groups, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives and thiols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-((2,5-dimethylbenzyl)thio)-1-(3-methylbenzyl)-1H-indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The indole core is a common motif in many pharmaceuticals, and modifications to this structure can lead to new drug candidates with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for applications in materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of 3-((2,5-dimethylbenzyl)thio)-1-(3-methylbenzyl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The thioether linkage and benzyl groups can enhance the compound’s binding affinity and specificity, leading to potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzyl-1H-indole: Lacks the thioether linkage and additional benzyl group.
2,3-dimethylindole: Lacks the benzyl groups and thioether linkage.
3-(benzylthio)-1H-indole: Contains a single benzylthio group.
Uniqueness
3-((2,5-dimethylbenzyl)thio)-1-(3-methylbenzyl)-1H-indole is unique due to its combination of two benzyl groups and a thioether linkage, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and makes it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-1-[(3-methylphenyl)methyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NS/c1-18-7-6-8-21(13-18)15-26-16-25(23-9-4-5-10-24(23)26)27-17-22-14-19(2)11-12-20(22)3/h4-14,16H,15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVKDLRNBYTFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol](/img/structure/B2520287.png)
![2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2520288.png)
![[1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride](/img/structure/B2520289.png)
![N'-[2-(morpholin-4-yl)ethyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2520290.png)
![Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2520291.png)
![Racemic-(3aR,6aR)-1-(tert-butoxycarbonyl)-3a,5,6,6a-tetrahydrospiro[cyclopenta[d]isoxazole-4,4-piperidine]-3-carboxylic acid](/img/structure/B2520294.png)
![5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2520298.png)



![N-[[6-(Oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2520305.png)

